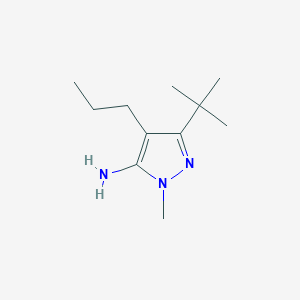

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

5-tert-butyl-2-methyl-4-propylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-6-7-8-9(11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3 |

InChI Key |

FYAPPZZCOIECFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N(N=C1C(C)(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Routes for 5-Aminopyrazoles

- Hydrazine Condensation: Reaction of β-ketonitriles or β-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring with an amino substituent at position 5.

- Solid-Phase Synthesis: Use of resin-bound intermediates to facilitate multi-step synthesis and purification, enabling efficient production of substituted pyrazoles.

- Alkylation: Introduction of alkyl groups via alkyl halides in the presence of bases such as sodium hydride or potassium carbonate to achieve substitution at nitrogen or carbon atoms of the pyrazole ring.

Specific Preparation Methods for 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine

Stepwise Synthetic Strategy

Due to the lack of a direct, single-step synthesis reported explicitly for this compound, the preparation is inferred from general pyrazole chemistry and related compounds:

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of Pyrazole Core | Condensation of β-dicarbonyl compound with hydrazine or substituted hydrazine | Hydrazine hydrate, ethanol or methanol, reflux |

| 2 | Introduction of tert-butyl | Alkylation at the 3-position or use of tert-butyl substituted β-dicarbonyl precursor | tert-Butyl halide, base (NaH or K2CO3) |

| 3 | Methylation at N-1 | Alkylation of pyrazole nitrogen with methyl halide | Methyl iodide or methyl bromide, base |

| 4 | Propyl group introduction | Alkylation at C-4 position or use of a propyl-substituted starting material | Propyl halide, base |

| 5 | Amination at C-5 | Introduction of amino group via substitution or from hydrazine ring closure | Hydrazine derivatives or amination agents |

This sequence may involve protecting groups or selective reaction conditions to achieve regioselectivity and avoid side reactions.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol are commonly used.

- Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases facilitate alkylation steps.

- Temperature: Reactions typically performed at reflux or controlled temperatures (room temperature to 80 °C) depending on step.

- Purification: Chromatographic techniques (e.g., column chromatography) and recrystallization ensure purity.

Chemical Reactivity and Considerations in Preparation

- The steric bulk of the tert-butyl and propyl groups influences the reactivity, often requiring careful control of reaction conditions to favor substitution at desired positions.

- The amino group at position 5 is nucleophilic and can participate in further functionalization or protection during synthesis.

- Alkylation reactions must be controlled to avoid multiple substitutions or over-alkylation.

Characterization Techniques Post-Synthesis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying substitution patterns.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups, especially amine and pyrazole ring vibrations.

- Elemental Analysis: Confirms molecular composition.

Summary Table of Preparation Methodology

| Aspect | Details |

|---|---|

| Starting Materials | β-Dicarbonyl compounds, hydrazine hydrate, alkyl halides (tert-butyl, methyl, propyl) |

| Key Reactions | Condensation, alkylation, amination |

| Typical Bases Used | Sodium hydride, potassium carbonate |

| Solvents | Ethanol, methanol, DMF, THF |

| Temperature Range | Room temperature to reflux (~80 °C) |

| Purification Methods | Chromatography, recrystallization |

| Characterization Techniques | NMR, MS, FTIR, elemental analysis |

Research Findings and Notes

- While direct synthetic protocols for 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine are scarce, the compound’s synthesis aligns with established methods for 5-aminopyrazoles and substituted pyrazoles.

- The presence of bulky alkyl groups necessitates optimized reaction conditions to achieve high yield and regioselectivity.

- The compound’s biological relevance drives research into efficient synthetic routes, including potential solid-phase synthesis and combinatorial chemistry approaches.

This detailed analysis consolidates current knowledge on the preparation of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine, emphasizing synthetic strategies, reaction conditions, and characterization methods essential for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine, exhibit significant anticancer properties. For instance, compounds derived from this structure have shown effectiveness as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation. Specifically, studies have demonstrated their potential in inhibiting tumor cell proliferation in vitro, suggesting a pathway for developing cancer therapeutics .

Anticonvulsant Properties

Recent studies have also explored the anticonvulsant potential of pyrazole derivatives. The design and synthesis of novel analogues have been reported, indicating that modifications to the pyrazole structure can enhance its efficacy against seizures .

Material Science

Polymer Stabilization

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine has applications in the stabilization of polymers. Its antioxidant properties make it a suitable candidate for preventing oxidative degradation in plastics. This application is particularly relevant in high-temperature processing environments where traditional antioxidants may fail due to volatility .

Synthesis and Characterization

The synthesis of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine typically involves straightforward condensation reactions followed by purification processes such as chromatography. Characterization techniques like NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

In a notable study published in Cancer Chemotherapy and Pharmacology, researchers synthesized various pyrazole derivatives and tested their inhibitory effects on cancer cell lines. The findings indicated that certain modifications to the pyrazole core significantly enhanced anticancer activity, with IC50 values demonstrating potent activity against specific cancer types .

Case Study 2: Anticonvulsant Activity

A study focusing on the anticonvulsant properties of pyrazole derivatives reported that specific analogues showed significant efficacy in animal models of epilepsy. The research highlighted the importance of structural variations in enhancing therapeutic effects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- 3-tert-butyl-1-methyl-1H-pyrazol-5-amine

- 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

- 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine, a compound within the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine is C₈H₁₅N₃, with a molecular weight of 153.23 g/mol. The compound features a pyrazole ring substituted with tert-butyl and propyl groups, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Synthesis

The synthesis of 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine can be achieved through various methods, including condensation reactions involving appropriate precursors. For instance, it may be synthesized via a one-pot reaction involving tert-butyl hydrazine and suitable carbonyl compounds under mild conditions, which facilitates the formation of the pyrazole core while maintaining high yields and purity .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For example, compounds structurally related to 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 3-tert-butyl-1-methyl... | HeLa | 12.5 | Apoptosis induction |

| 3-tert-butyl-1-methyl... | A375 | 15.0 | Cell cycle arrest |

| Related pyrazole derivative | HCT116 | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to anticancer properties, compounds like 3-tert-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine have been investigated for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK activity can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | IC₅₀ (µM) |

|---|---|---|

| CDK2 | 3-tert-butyl-1-methyl... | 0.36 |

| CDK9 | Related pyrazole derivative | 1.8 |

Case Studies

One notable study involved the evaluation of various pyrazole derivatives against different cancer cell lines. The results indicated that modifications to the pyrazole structure significantly affected biological activity, with some derivatives exhibiting enhanced potency compared to others .

Another case study highlighted the anti-inflammatory effects of a related compound in a murine model of arthritis, where treatment led to a marked reduction in joint swelling and inflammation markers .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and pyrazole ring protons (δ 5.5–7.0 ppm). Aromatic substituents (e.g., propyl groups) show distinct splitting patterns .

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate isomers. Mass spectra confirm molecular weight (e.g., molecular ion at m/z 233.28 for C₁₃H₁₆FN₃ analogs) .

- X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 2H-pyrazole) by analyzing bond lengths and angles in single crystals .

What strategies address contradictory biological activity data for pyrazol-5-amine derivatives in antimicrobial assays?

Advanced Research Focus

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) using reference strains (e.g., E. coli ATCC 25922) .

- Solubility limitations : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.

- Structural analogs : Compare activity of tert-butyl vs. cyclopropyl substituents to isolate steric/electronic effects .

How can computational methods streamline the design of pyrazol-5-amine derivatives with enhanced tubulin inhibition?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site (PDB ID: 1SA0). Prioritize derivatives with hydrogen bonds to β-tubulin Thr179 .

- QSAR models : Train on antimitotic IC₅₀ data (e.g., sea urchin embryo assays) to predict substituent effects. Key descriptors include logP (optimal range: 2–4) and polar surface area (<90 Ų) .

- Reaction path simulations : Apply density functional theory (DFT) to identify low-energy intermediates in multi-step syntheses .

What experimental design principles improve reproducibility in pyrazol-5-amine synthesis?

Q. Advanced Research Focus

- Factorial design : Use a 2³ matrix to test variables (temperature, catalyst loading, stoichiometry). Analyze via ANOVA to identify significant factors .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .

- Batch consistency : Characterize intermediates (e.g., α,β-unsaturated ketones) via melting point and TLC before proceeding to cyclization .

How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The tert-butyl group:

- Steric hindrance : Reduces accessibility of the pyrazole N-1 position, favoring substitutions at C-4 or C-5.

- Electronic effects : Electron-donating tert-butyl groups increase electron density on the pyrazole ring, enhancing reactivity with electrophiles (e.g., nitration at C-4) .

- Solubility trade-offs : Improves lipid solubility but may reduce aqueous solubility, complicating biological testing .

What safety protocols are critical for handling pyrazol-5-amine derivatives in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations) .

- Waste disposal : Neutralize acidic/basic residues before segregating organic waste for incineration .

How can structural modifications enhance the metabolic stability of pyrazol-5-amine derivatives?

Q. Advanced Research Focus

- Deuterium incorporation : Replace labile C-H bonds (e.g., propyl chain) with C-D bonds to slow CYP450-mediated oxidation.

- Fluorine substitution : Introduce at para positions to block hydroxylation without steric penalties .

- Prodrug strategies : Esterify amine groups to improve bioavailability, with enzymatic cleavage in vivo .

What analytical challenges arise in quantifying trace impurities in pyrazol-5-amine derivatives?

Q. Advanced Research Focus

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., tert-butyl alcohol) using evaporative light scattering detectors.

- GC-MS : Resolve volatile byproducts (e.g., methyl propionate) with DB-5MS columns .

- Limit tests : Follow ICH Q3A guidelines, setting thresholds for genotoxic impurities (e.g., hydrazine residues ≤1 ppm) .

How can contradictory data from NMR and X-ray crystallography be resolved for tautomeric forms?

Q. Advanced Research Focus

- Variable-temperature NMR : Monitor proton shifts at −40°C to freeze tautomeric equilibria.

- Crystallization conditions : Use polar solvents (e.g., methanol) to stabilize one tautomer preferentially .

- DFT calculations : Compare theoretical NMR chemical shifts with experimental data to identify dominant forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.